molecular formula C21H17N5O3S B2567390 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 877623-09-1

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2567390
CAS No.: 877623-09-1
M. Wt: 419.46
InChI Key: MNIYDOPCOGFRNN-UHFFFAOYSA-N
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Description

2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a thioether-linked acetamide moiety. The core pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic heteroaromatic system with a 5-methyl and 3-phenyl substitution, while the acetamide group is substituted with a 3-nitrophenyl ring.

Key structural attributes:

  • Pyrazolo[1,5-a]pyrimidine core: Provides a planar, aromatic system conducive to π-π stacking interactions.
  • Thioether linkage: Enhances metabolic stability compared to ether or amine linkers .

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-14-10-20(25-21(23-14)18(12-22-25)15-6-3-2-4-7-15)30-13-19(27)24-16-8-5-9-17(11-16)26(28)29/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIYDOPCOGFRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide is a novel derivative of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H19N5O CID 3829283 \text{C}_{21}\text{H}_{19}\text{N}_5\text{O}\quad \text{ CID 3829283 }

Pharmacological Properties

Pyrazolo[1,5-a]pyrimidine derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The specific compound under discussion exhibits several promising pharmacological properties:

  • Anti-inflammatory Activity :
    • Recent studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to our target showed IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .
    • In vivo studies demonstrated significant reductions in paw edema and granuloma formation in rat models, suggesting effective anti-inflammatory properties .
  • Anticancer Potential :
    • The compound has been implicated in targeting specific kinases involved in cancer progression. It has been shown to inhibit kinases such as c-Abl and PDGFR, which are associated with various malignancies .
    • In vitro assays revealed that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cell lines by modulating signaling pathways like STAT3 and NF-κB .
  • Antiviral Activity :
    • Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms. This is particularly relevant given the increasing need for antiviral therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances anti-inflammatory activity. For example, compounds with methoxy or nitro groups exhibited improved potency against COX enzymes compared to their unsubstituted counterparts .
  • Thioether Linkage : The thioether moiety in the compound may contribute to increased lipophilicity and bioavailability, facilitating better interaction with biological targets.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • In Vivo Studies :
    • A study involving carrageenan-induced paw edema in rats showed that a related pyrazolo[1,5-a]pyrimidine derivative significantly reduced inflammation compared to indomethacin (ED50 = 9.17 μM) .
  • In Vitro Assays :
    • Compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. Results indicated that certain derivatives had higher selectivity for COX-2 than COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism involves the modulation of key signaling pathways such as the STAT3 and NF-κB pathways, which are often dysregulated in cancers.

Case Study:
A study published in Cancer Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anti-cancer activity through selective inhibition of these pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

The compound has shown promise in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for conditions like rheumatoid arthritis and psoriasis.

Research Findings:
Research indicates that compounds similar to 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide can selectively target adenosine receptors involved in inflammation, presenting a novel approach to managing chronic inflammatory conditions .

Biochemical Probes

The unique structural features of this compound allow it to serve as a biochemical probe for studying various biological processes. Its ability to form covalent bonds with nucleophiles can be utilized in drug design and development.

Comparative Data Table

Application AreaMechanism of ActionReferences
Cancer TreatmentInhibition of STAT3 and NF-κB signaling pathways ,
Anti-inflammatoryModulation of adenosine receptors ,
Biochemical ProbesCovalent bonding with nucleophiles ,

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide/Phenyl Rings

Compound Name Substituents on Phenyl Ring Molecular Weight Key Properties/Applications Reference
Target Compound 3-Nitro 451.47* Potential kinase inhibition -
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (STL069986) 3-Chloro, 4-methyl 422.94 Research chemical (no specific activity stated)
2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide (STL069968) 3-Methyl, 6-benzyl core 496.60 Increased lipophilicity
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide 4-Amino linker 385.42 Alternative binding interactions

Notes:

  • The benzyl substitution in STL069968 increases molecular weight and lipophilicity, which may enhance membrane permeability .

Modifications to the Pyrazolo[1,5-a]pyrimidine Core

Compound Name Core Substitutions Key Modifications Applications Reference
Target Compound 5-Methyl, 3-phenyl None N/A -
F-DPA (Radiosynthesis compound) 5,7-Dimethyl, 4-fluorophenyl Fluorine for isotopic labeling PET imaging
Polymorph Form I (N-methyl-N-(3-{3-[2-thienylcarbonyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl)acetamide) Thienylcarbonyl substitution Polymorphism affects thermal stability (192–198°C) Pharmaceutical formulation

Notes:

  • Fluorine substitution in F-DPA enables radiolabeling for diagnostic imaging, a feature absent in the target compound .
  • Thienylcarbonyl substitution in polymorph Form I introduces steric bulk, influencing crystal packing and melting behavior .

Functional Group Variations in Linker Regions

Compound Name Linker Type Key Observations Reference
Target Compound Thioether Enhanced metabolic stability -
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide Amine Reduced steric hindrance; potential H-bonding
DPA-714 (Radiosynthesis compound) Ether Lower stability compared to thioether analogs

Notes:

  • Thioethers are less prone to oxidative degradation than ethers, making the target compound more stable in vivo .
  • Amine linkers (e.g., in ) may improve aqueous solubility but reduce resistance to enzymatic cleavage.

Q & A

Q. Example Workflow :

Validate enzyme inhibition (e.g., FLT3 kinase) using recombinant protein assays .

Parallel cytotoxicity screening in cancer cell lines (e.g., HepG2, MCF-7) with ATP-based viability assays .

Cross-reference results with MD simulations to confirm target engagement .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm pyrazolo[1,5-a]pyrimidine core protons (δ 6.8–8.2 ppm for aromatic H) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.1) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the thioether linkage .

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